molecular formula C22H17N3O5 B032375 (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione CAS No. 531500-48-8

(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione

Cat. No. B032375
M. Wt: 403.4 g/mol
InChI Key: LHAYVUMFGJKOJI-VQTJNVASSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves complex reactions that include cycloaddition, nucleophilic substitution, and the formation of fused ring systems. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline involves 1,3-dipolar cycloaddition reactions, showcasing the intricacy involved in constructing such molecules (Kim et al., 1990). Similarly, domino reactions between 6-ethyl-5,6-dihydro-4,5-dioxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile and carbon nucleophilic reagents have been used to synthesize novel heteroannulated pyridopyranoquinolines, highlighting a methodology that could be analogous to the synthesis of our target compound (Badran et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds within this class often involves X-ray crystallography and spectroscopic methods to elucidate their complex fused ring systems and stereochemistry. The structure of 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines, for example, reveals the importance of cyclic hydrogen-bonded tetramers and isolated molecule formations in understanding molecular interactions and configurations (Portilla et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds like "(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione" often involves interactions with nucleophiles and electrophiles, given their complex ring structures and functional groups. For instance, the reactions between 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione and cyclic alkoxy olefins demonstrate the potential for generating diverse molecular frameworks through such interactions (Stepanova & Maslivets, 2015).

properties

IUPAC Name

(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAYVUMFGJKOJI-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C3=C([C@@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione

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